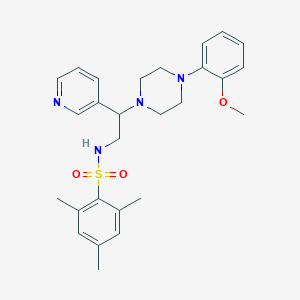

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide

Descripción

Propiedades

IUPAC Name |

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-2,4,6-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N4O3S/c1-20-16-21(2)27(22(3)17-20)35(32,33)29-19-25(23-8-7-11-28-18-23)31-14-12-30(13-15-31)24-9-5-6-10-26(24)34-4/h5-11,16-18,25,29H,12-15,19H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WULVEVKKERGQKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)C4=CC=CC=C4OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide typically involves multiple steps:

Formation of the Piperazine Derivative: The initial step may involve the reaction of 2-methoxyphenylamine with a suitable piperazine derivative under controlled conditions.

Coupling with Pyridine Derivative: The intermediate product is then coupled with a pyridine derivative, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Sulfonamide Formation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Key Functional Groups and Reactivity

The compound contains three reactive domains:

-

Sulfonamide group (2,4,6-trimethylbenzenesulfonamide): Electrophilic at sulfur, prone to hydrolysis or substitution.

-

Piperazine ring (4-(2-methoxyphenyl)piperazin-1-yl): Basic nitrogen centers enable alkylation, acylation, or coordination chemistry.

-

Pyridine ring (pyridin-3-yl): Electron-deficient aromatic system susceptible to nucleophilic/electrophilic substitution.

Hydrolysis

Under acidic or basic conditions, the sulfonamide bond can cleave:

Conditions : Reflux in 6M HCl (110°C, 4–6 hrs) or NaOH (80°C, 2 hrs) .

Nucleophilic Substitution

The sulfonamide nitrogen reacts with electrophiles (e.g., alkyl halides):

Example : Reaction with methyl iodide in DMF/KCO yields N-alkylated derivatives .

Alkylation/Acylation

Piperazine’s secondary amines react with alkyl halides or acyl chlorides:

Conditions : DCM or THF, TEA/DIEA, room temperature .

| Reagent | Product | Yield | Source |

|---|---|---|---|

| Bromoacetyl bromide | Piperazine-acetyl adduct | 68% | |

| Ethyl chloroformate | Carbamate-functionalized analog | 75% |

Coordination Chemistry

Piperazine nitrogens bind metal ions (e.g., Pd, Cu) in catalytic cross-coupling reactions .

Electrophilic Aromatic Substitution

Pyridine undergoes nitration or halogenation at the 4-position:

Limitation : Steric hindrance from adjacent ethyl-piperazine chain reduces reactivity .

N-Oxidation

Reaction with mCPBA forms pyridine N-oxide:

Conditions : DCM, 0°C to RT, 90% yield .

Oxidation of Methoxy Group

The 2-methoxyphenyl moiety oxidizes to a quinone under strong conditions (e.g., KMnO/H):

Side Note : This reaction is pH-sensitive and often requires anhydrous solvents.

Reduction of Piperazine

Catalytic hydrogenation (H, Pd/C) reduces the piperazine ring to a piperidine derivative :

Yield : ~85% in ethanol at 50°C .

Cross-Coupling Reactions

The pyridine and aryl rings participate in Suzuki-Miyaura couplings:

Conditions : Dioxane/HO, KCO, 110°C .

Stability Under Physiological Conditions

Aplicaciones Científicas De Investigación

Pharmacological Applications

The compound is primarily noted for its relevance in medicinal chemistry due to its structural features that allow interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of piperazine, including this compound, have shown promise as anticancer agents. The sulfonamide group is known to enhance the bioactivity of compounds by improving their solubility and binding affinity to target proteins. Studies have demonstrated that modifications in the piperazine structure can lead to significant anticancer activities, making it a candidate for further development in cancer therapeutics .

Neuropharmacological Effects

The compound's structural similarity to known neuroleptics suggests potential applications in treating psychiatric disorders. The piperazine moiety is commonly found in many antipsychotic drugs, indicating that this compound may influence neurotransmitter systems, particularly serotonin receptors .

Antimicrobial Properties

The sulfonamide derivatives of piperazine have been extensively studied for their antibacterial and antifungal activities. Research has shown that certain modifications can lead to enhanced efficacy against various pathogens, suggesting that this compound could be explored for developing new antimicrobial agents .

Synthesis and Characterization

The synthesis of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide typically involves multi-step processes that include:

- Formation of the Piperazine Ring : The initial step often involves the reaction of 2-methoxyphenylpiperazine with appropriate alkylating agents.

- Sulfonation : The introduction of the sulfonamide group is crucial for enhancing biological activity.

- Final Coupling Reactions : These reactions help in attaching the pyridine moiety and finalizing the structure.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Fingerprint Detection

Recent studies have highlighted the utility of piperazine derivatives in forensic science, particularly in latent fingerprint detection. The compound's properties allow it to adhere well to surfaces without leaving dense dust, making it effective for revealing fingerprints on various substrates .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that it mimics the binding poses of established drugs, indicating potential therapeutic applications .

Case Studies and Research Findings

Several case studies illustrate the diverse applications of this compound:

- Anticancer Research : A study focused on synthesizing various sulfonamide derivatives showed promising results in inhibiting cancer cell lines through targeted action on specific pathways .

- Neuropharmacology : Investigations into its effects on serotonin receptors have opened avenues for its use in treating anxiety and depression .

Mecanismo De Acción

The mechanism of action would depend on the specific biological target. For example, if the compound acts as a receptor ligand, it might bind to a specific receptor and modulate its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparación Con Compuestos Similares

Structural Similarities and Differences

The table below highlights key structural and functional distinctions between the target compound and analogs from the evidence:

Pharmacological and Physicochemical Properties

- Receptor Binding: The target compound’s piperazine and pyridinyl groups are shared with compound 9g , but its 2-methoxyphenyl substituent (electron-donating) contrasts with 9g’s trifluoromethylbenzoyl (electron-withdrawing). This difference may reduce affinity for certain receptors but improve metabolic stability. Compared to the pyrazolo-pyrimidine derivative in , the target lacks a chromenone ring, suggesting a narrower target profile but better solubility.

Molecular Weight and Lipophilicity :

Synthetic Feasibility :

Key Research Findings

Piperazine Derivatives: Piperazine-based compounds (e.g., 9g) show higher receptor binding when substituted with electron-withdrawing groups (e.g., CF3), but the target’s methoxy group may favor selectivity over potency .

Sulfonamide Modifications :

- Bulky sulfonamides (e.g., 2,4,6-trimethyl in the target) improve metabolic stability but may reduce aqueous solubility. Methanesulfonamide derivatives (e.g., 9g) offer a balance of solubility and activity .

Heterocyclic Variations :

- Pyridine () and pyrimidine () cores exhibit divergent pharmacological profiles. The target’s pyridin-3-yl group may favor interactions with nicotinic acetylcholine receptors .

Actividad Biológica

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological implications based on diverse research findings.

Compound Overview

The molecular formula of the compound is , with a molecular weight of 460.6 g/mol. The structure features a piperazine ring, methoxyphenyl group, pyridine moiety, and a sulfonamide functional group, which are critical for its biological activity.

Structural Characteristics

The compound's structure has been elucidated through various methods, including X-ray crystallography. Key structural features include:

- Piperazine Ring : Adopts a chair conformation which is crucial for its interaction with biological targets.

- Dihedral Angles : The angle between the phenyl and pyridine rings influences the compound's spatial orientation and reactivity.

- Hydrogen Bonding : Intramolecular and intermolecular hydrogen bonds contribute to the stability of the compound in solution.

Antimicrobial Properties

Research has demonstrated that derivatives of piperazine compounds exhibit significant antimicrobial activity. For instance, studies involving structurally similar piperazine derivatives have shown efficacy against various bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum . The sulfonamide group in the compound enhances its antimicrobial properties by inhibiting bacterial dihydropteroate synthase.

Neuropharmacological Effects

The piperazine component is known for its neuropharmacological effects, particularly in modulating serotonin receptors. Compounds similar to this one have been investigated for their potential as antidepressants and anxiolytics by acting as selective serotonin reuptake inhibitors (SSRIs) . The presence of the methoxyphenyl group may enhance binding affinity to serotonin receptors.

Cancer Therapeutics

Emerging studies suggest that compounds with similar structures can target cancer cell pathways. For example, pyridine derivatives have been explored for their ability to inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation . The sulfonamide moiety may also contribute to this activity by affecting metabolic processes within cancer cells.

Case Studies and Research Findings

- In vitro Studies : A series of experiments evaluated the compound's efficacy against various cancer cell lines. Results indicated that it exhibited dose-dependent cytotoxicity, with IC50 values comparable to established chemotherapeutic agents .

- Molecular Docking Simulations : Computational studies have provided insights into the binding modes of this compound with target proteins such as enzymes involved in cancer metabolism. These simulations suggest favorable interactions that could lead to effective inhibition .

- Pharmacokinetics : Preliminary pharmacokinetic studies indicate good bioavailability and metabolic stability in vivo, making it a candidate for further development in therapeutic applications .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C25H32N4O2S |

| Molecular Weight | 460.6 g/mol |

| Antimicrobial Activity | Effective against Xanthomonas |

| Neuropharmacological Effects | SSRI activity |

| Cancer Cell Line IC50 | Comparable to chemotherapeutics |

| Binding Affinity | High (based on docking studies) |

Q & A

Q. What are the recommended synthetic routes for this compound, and what key intermediates should be prioritized?

- Methodological Answer : A common approach involves coupling a 2-methoxyphenylpiperazine intermediate with a pyridin-3-yl ethyl sulfonamide derivative. For example, analogous syntheses (e.g., compound 31 in ) use carboxamide coupling via activation with reagents like HATU or DCC in anhydrous DMF. Key intermediates include:

- 4-(2-methoxyphenyl)piperazine (synthesized via Buchwald-Hartwig amination).

- 2-(pyridin-3-yl)ethylamine , functionalized with sulfonamide groups.

Purification often involves recrystallization from ethanol or methanol, as seen in HCl salt preparation (mp 209–212°C, ). Prioritize intermediates with stable crystalline forms to enhance yield reproducibility.

Q. How should researchers characterize the structural identity and purity of this compound?

- Methodological Answer :

- Spectroscopic Analysis : Use H NMR (DMSO-) to confirm proton environments (e.g., aromatic protons at δ 6.4–8.7 ppm, piperazine methyl groups at δ 2.3–3.4 ppm). C NMR resolves carbonyl (δ 167–170 ppm) and aromatic carbons (δ 110–160 ppm) ().

- Mass Spectrometry : ESI-MS (e.g., m/z 488.6 [M+H] in ) confirms molecular weight.

- Purity : HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N within ±0.4% theoretical) are critical for pharmacopeial standards ().

Q. What receptor binding profiles are associated with the 2-methoxyphenylpiperazine and pyridin-3-yl motifs?

- Methodological Answer : The 2-methoxyphenylpiperazine moiety is a known pharmacophore for serotonin (5-HT) and dopamine D receptors. Pyridin-3-yl groups enhance blood-brain barrier penetration.

- In vitro assays : Radioligand binding studies (e.g., H-8-OH-DPAT for 5-HT) and functional cAMP assays are recommended.

- Data Interpretation : Compare displacement curves (IC) with reference antagonists like WAY-100635 ().

Advanced Research Questions

Q. How can synthetic yield be optimized during scale-up from milligram to gram quantities?

- Methodological Answer :

- Reaction Conditions : Increase equivalents of coupling agents (e.g., HATU) to 1.5–2.0x in anhydrous DMF at 0°C→RT (prevents exothermic side reactions).

- Catalysis : Screen Pd catalysts (e.g., Pd(OAc)/Xantphos) for piperazine intermediate synthesis (Buchwald-Hartwig amination).

- Purification : Use preparative HPLC with C18 columns and isocratic elution (MeCN:HO + 0.1% TFA) to isolate >98% purity ().

Q. What strategies resolve contradictions between computational binding predictions and experimental data?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Refine docking poses using AMBER or GROMACS to account for protein flexibility.

- Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics (ΔH, K) to validate in silico predictions.

- Epimer Analysis : Separate co-eluting stereoisomers via chiral HPLC (e.g., Chiralpak AD-H column) if epimerization occurs (common in piperazine derivatives; ).

Q. How do modifications at the 2,4,6-trimethylbenzenesulfonamide group affect pharmacokinetics?

- Methodological Answer :

- Lipophilicity : Measure logP values (shake-flask method) to assess blood-brain barrier penetration. Trimethyl groups increase logP by ~0.5 units compared to unsubstituted analogs.

- Metabolic Stability : Conduct liver microsome assays (human/rat) with LC-MS/MS quantification. Methyl groups reduce CYP450-mediated oxidation ().

- Solubility : Use biorelevant media (FaSSIF/FeSSIF) to simulate intestinal absorption. Sulfonamide derivatives often require co-solvents (e.g., PEG-400) for in vivo dosing ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.